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For Researchers, Scientists, and Drug Development Professionals

The rapid evolution of organic electronics, particularly in the realm of organic photovoltaics, has
been significantly driven by the development of non-fullerene acceptors (NFAs). Among these,
fused-ring non-fullerene acceptors have emerged as a highly promising class of materials due
to their tunable electronic properties and impressive power conversion efficiencies. A critical
parameter governing the performance of these materials is their electron mobility, which
dictates the efficiency of charge transport within a device. This guide provides a comparative
analysis of electron mobility in different families of fused-ring NFAs, supported by experimental
data, to aid researchers in material selection and device optimization.

Data Presentation: Electron Mobility Comparison

The following tables summarize the electron mobility (ue) of prominent fused-ring non-fullerene
acceptors, categorized by their core structure. The data has been primarily extracted from
studies employing the space-charge limited current (SCLC) method, a common technique for
characterizing charge transport in organic semiconductors.

Table 1: ITIC and its Derivatives
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BENGH:

Electron Mobility Measurement

Acceptor Reference
(be) (cm?lVs) Method

ITIC 1.0x10-3-6.0x 10-4  SCLC, FET [1][2]

IT-4F 2.9x104 SCLC [3]

ITIC-Th ~10-4 FET [3]

m-ITIC Higher than ITIC SCLC [4]

Table 2: Y6 and its Derivatives

Acceptor Electron Mobility Measurement Reference
(be) (cm?lVs) Method
Y6 1.0x10"%-1.0x10> SCLC [5]
Y6-NO2 5.87x 107t Theoretical [6]
Y6-IN 3.84x101 Theoretical [6]
Y6-CAO 3.76 x 107t Theoretical [6]
L8-BO Higher than Y6 Theoretical [7]
L8-HD Higher than Y6 Theoretical [7]

Table 3: Perylene Diimide (PDI) Based Acceptors

Electron Mobility Measurement
Acceptor Reference
(ue) (cm?/Vs) Method
PDI-Ph 0.169 SCLC [8]
PDI-PhCN 0.212 SCLC [8]
PDI-PhCN-2Br 0.119 SCLC [9]
FTr-3PDI Higher than Tr-3PDI SCLC 9]
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Table 4: Naphthalene Diimide (NDI) Based Acceptors

Electron Mobility Measurement
Acceptor Reference
(pe) (cm?lVs) Method
NDI-s-Bu 4.3 x10°4 SCLC [10]
NDI-4-n-OHePh 46x10°¢ SCLC [10]
P(NDI20OD-T2) 2.31 FET [11][12]

Experimental Protocols

Accurate determination of electron mobility is crucial for a reliable comparison of different
materials. The following are detailed methodologies for the key experiments cited in this guide.

Space-Charge Limited Current (SCLC) Method

The SCLC method is a widely used technique to determine the charge carrier mobility in
organic semiconductors by analyzing the current-voltage (J-V) characteristics of a single-carrier
device.

Device Fabrication (Electron-Only Device):

e Substrate Preparation: Indium tin oxide (ITO) coated glass substrates are sequentially
cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. The
substrates are then dried with nitrogen gas and treated with UV-ozone for 15-20 minutes to
improve the work function and remove organic residues.

o Electron Transport Layer (ETL) Deposition: A thin layer of an electron transport material,
such as zinc oxide (ZnO) or a self-assembled monolayer, is deposited onto the ITO
substrate. This layer facilitates electron injection and blocks hole transport.

» Active Layer Deposition: The fused-ring non-fullerene acceptor is dissolved in a suitable
organic solvent (e.g., chloroform, chlorobenzene) and spin-coated onto the ETL. The
thickness of the active layer is a critical parameter and is typically in the range of 80-200 nm.
The film is often annealed at a specific temperature to optimize its morphology.
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o Cathode Deposition: A low work function metal, such as Calcium (Ca) followed by Aluminum
(Al), or Barium (Ba) followed by Al, is thermally evaporated on top of the active layer through
a shadow mask to define the device area. The cathode facilitates electron injection.

Measurement and Analysis:

e The J-V characteristics of the fabricated electron-only device are measured in the dark using
a source meter.

e The data is plotted as J vs. V. In the SCLC regime, the current density (J) is proportional to
the square of the voltage (V?).

e The electron mobility (pe) is extracted by fitting the J-V curve to the Mott-Gurney law[13][14]
[15]:

J=(9/8) * €0 * & * pe * (V/L3)

where:

[¢]

J is the current density.
o €ois the permittivity of free space.

o ¢gris the relative permittivity of the organic semiconductor (typically assumed to be around
3-4).

o e is the electron mobility.
o Vs the applied voltage.
o L is the thickness of the active layer.

Time-of-Flight (TOF) Method

The TOF method directly measures the transit time of photogenerated charge carriers across a
thick film of the material under an applied electric field.

Sample Preparation:
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» Athick film (typically several micrometers) of the NFA is sandwiched between two
electrodes, one of which is semi-transparent (e.g., ITO).

Measurement and Analysis:

A short pulse of light with a photon energy greater than the bandgap of the material is used
to generate electron-hole pairs near the semi-transparent electrode.

e Under an applied electric field, electrons drift towards the anode.

e The transient photocurrent is measured as a function of time. A distinct drop in the
photocurrent is observed when the charge carriers reach the collecting electrode.

e The transit time (t) is determined from the photocurrent transient.
o The drift mobility (u) is calculated using the equation[16][17]:
M=L/(t*E)=L2/(t*V)

where:

[¢]

L is the film thickness.

t is the transit time.

[e]

[e]

E is the applied electric field (V/L).

o

V is the applied voltage.

Field-Effect Transistor (FET) Method

The FET method measures the mobility of charge carriers in a transistor configuration, where a
gate electrode modulates the conductivity of the semiconductor channel.

Device Fabrication:

o A standard bottom-gate, top-contact or top-gate, bottom-contact transistor architecture is
fabricated on a Si/SiO2z substrate.
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o The NFA s deposited as the active semiconductor layer.

e Source and drain electrodes (e.g., gold) are deposited on top of the semiconductor layer.
Measurement and Analysis:

o The transfer and output characteristics of the OFET are measured.

e The electron mobility (ue) is typically extracted from the saturation regime of the transfer
characteristics using the following equation[4][18][19][20][21]:

| DS = (W /2L)*Ci*pe * (V_GS - V_th)2

where:

[¢]

|_DS is the drain-source current.

[¢]

W and L are the channel width and length, respectively.

[e]

Ci is the capacitance per unit area of the gate dielectric.

o

V_GS is the gate-source voltage.

[¢]

V_th is the threshold voltage.

Mandatory Visualization

The following diagrams illustrate key concepts related to the comparison of electron mobility in
fused-ring non-fullerene acceptors.
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Experimental Workflow for SCLC Measurement
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Factors Influencing Electron Mobility in Fused-Ring NFAs
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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